molecular formula C23H17N3O3S B12477907 N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

Cat. No.: B12477907
M. Wt: 415.5 g/mol
InChI Key: PVYTURZSZHCRAX-UHFFFAOYSA-N
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Description

1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is a complex organic compound that has garnered significant interest in various scientific fields

Chemical Reactions Analysis

1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group into thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The isoindoline-1,3-dione moiety is known to interact with proteins and nucleic acids, potentially inhibiting their function and leading to therapeutic effects .

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[3-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C23H17N3O3S/c1-14-9-11-15(12-10-14)20(27)25-23(30)24-16-5-4-6-17(13-16)26-21(28)18-7-2-3-8-19(18)22(26)29/h2-13H,1H3,(H2,24,25,27,30)

InChI Key

PVYTURZSZHCRAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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